Methyl 2-(isoquinolin-8-yl)acetate
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Overview
Description
Methyl 2-(isoquinolin-8-yl)acetate: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl ester group attached to the 2-position of the isoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to produce isoquinoline derivatives.
Pictet-Spengler Reaction: This method involves the condensation of beta-arylethylamine with carbonyl compounds in the presence of hydrogen chloride, leading to the formation of tetrahydroisoquinoline, which can be further oxidized to isoquinoline derivatives.
Industrial Production Methods: Industrial production of methyl 2-(isoquinolin-8-yl)acetate typically involves the use of metal catalysts to enhance the efficiency and yield of the reaction. The process may also involve the use of environmentally friendly solvents and conditions to minimize the formation of by-products and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(isoquinolin-8-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Major Products Formed:
- Oxidation of this compound can lead to the formation of isoquinoline N-oxide derivatives.
- Reduction can yield tetrahydroisoquinoline derivatives.
- Substitution reactions can produce various N-substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: Methyl 2-(isoquinolin-8-yl)acetate is used as a building block in the synthesis of more complex isoquinoline derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: Isoquinoline derivatives, including this compound, have shown potential as therapeutic agents due to their diverse biological activities. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of methyl 2-(isoquinolin-8-yl)acetate involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Methyl 2-(isoquinolin-1-yl)acetate: This compound has a similar structure but differs in the position of the isoquinoline ring attachment.
4-Hydroxy-2-quinolones: These compounds share a similar quinoline ring system but have different functional groups and biological activities.
Uniqueness: Methyl 2-(isoquinolin-8-yl)acetate is unique due to its specific structural features and the presence of the methyl ester group, which can influence its reactivity and biological activity. Its specific position of attachment on the isoquinoline ring also contributes to its distinct properties and applications .
Properties
Molecular Formula |
C12H11NO2 |
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Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-isoquinolin-8-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-10-4-2-3-9-5-6-13-8-11(9)10/h2-6,8H,7H2,1H3 |
InChI Key |
FBNQQEKYERRHQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC2=C1C=NC=C2 |
Origin of Product |
United States |
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